molecular formula C16H20N4O3S3 B2855671 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 690246-62-9

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No. B2855671
CAS RN: 690246-62-9
M. Wt: 412.54
InChI Key: FCVGKHOAXOUMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C16H20N4O3S3 and its molecular weight is 412.54. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The 1,3,4-thiadiazole moiety is known for its potential anticancer properties. Compounds with this structure can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells . This compound could be investigated for its cytotoxic effects against various cancer cell lines, with the aim of developing new chemotherapeutic agents.

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole exhibit antimicrobial properties. The compound could be part of studies to explore its efficacy against bacterial strains, contributing to the development of new antibiotics .

Antifungal Applications

Similar to its antimicrobial potential, this compound may also possess antifungal activities. Research could focus on its use as a treatment for fungal infections, possibly leading to new antifungal medications .

Anti-inflammatory and Analgesic Effects

The compound’s structural similarity to known anti-inflammatory and analgesic agents suggests it could be used in pain management and inflammation control. Studies could assess its effectiveness and safety profile in these areas .

Antipsychotic and Antidepressant Potential

Given the compound’s structural characteristics, it may exhibit antipsychotic and antidepressant activities. Research could be directed towards its use in psychiatric disorders, potentially offering new options for treatment .

Anticonvulsant Properties

The 1,3,4-thiadiazole derivatives have shown anticonvulsant effects. This compound could be valuable in epilepsy research, aiming to discover novel antiepileptic drugs .

Anti-leishmanial Activity

Compounds with a 1,3,4-thiadiazole structure have been studied for their anti-leishmanial properties. This compound could be explored for its potential use in treating leishmaniasis, a parasitic disease .

Bioisostere for Pyrimidine

Due to the thiadiazole ring acting as a bioisostere for pyrimidine, which is a component of nucleic acids, this compound could be used in genetic studies to understand DNA replication and transcription processes .

properties

IUPAC Name

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S3/c1-11-6-7-12(14(21)17-15-18-19-16(24-2)25-15)10-13(11)26(22,23)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVGKHOAXOUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.